molecular formula C22H15FN2O2S B2527209 3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-15-7

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2527209
CAS No.: 361470-15-7
M. Wt: 390.43
InChI Key: LYFVZVOADQSHNJ-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazole class of molecules and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research into compounds similar to 3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide often focuses on their synthetic pathways and chemical properties. For instance, methodologies for synthesizing benzimidazoles, quinoxalines, and benzothiazoles are explored due to their significance in producing pharmacologically active agents and materials with unique electronic properties. The synthesis of these compounds involves various strategies, including condensation reactions and cross-coupling techniques, highlighting the importance of understanding chemical reactivity and functional group manipulation in organic synthesis (Ibrahim, 2011).

Pharmacological Activities

The pharmacological relevance of structurally related compounds is another area of extensive study. Benzothiazoles, for example, are investigated for their potential in addressing a wide range of diseases, from infectious diseases to cancer, due to their ability to interact with biological targets. These investigations are crucial for drug discovery and development, as understanding the relationship between structure and activity can lead to the design of more effective and safer therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Material Science and Photophysical Properties

In material science, the incorporation of such compounds into molecular frameworks can result in materials with novel photophysical properties, applicable in organic light-emitting diodes (OLEDs) and photovoltaic cells. The exploration of these materials contributes to the development of new technologies for energy conversion and storage, underscoring the interdisciplinary nature of research involving heterocyclic compounds (Mazimba, 2016).

Mechanism of Action

While the exact mechanism of action for “3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is not available, similar compounds have been studied for their antibacterial properties. They have been found to inhibit the DNA gyrase enzyme, which is essential for bacterial DNA replication .

Future Directions

The future research directions for “3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their antibacterial properties, especially given the increasing prevalence of antibiotic-resistant bacteria . Additionally, understanding their synthesis and chemical properties could lead to the development of more effective antibacterial agents.

Properties

IUPAC Name

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c23-17-6-4-5-16(13-17)21(26)25-22-24-20(14-28-22)15-9-11-19(12-10-15)27-18-7-2-1-3-8-18/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFVZVOADQSHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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